molecular formula C21H19N3O3 B11015477 N-(2-(5-methoxy-1H-indol-1-yl)ethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide

N-(2-(5-methoxy-1H-indol-1-yl)ethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide

Cat. No.: B11015477
M. Wt: 361.4 g/mol
InChI Key: VXRYJPPJSXKGCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5-methoxy-1H-indol-1-yl)ethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide is a complex organic compound that features both indole and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-methoxy-1H-indol-1-yl)ethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide typically involves multiple steps, starting with the preparation of the indole and quinoline intermediates. One common method involves the reaction of 5-methoxyindole with ethyl bromoacetate to form an ester intermediate. This intermediate is then reacted with 2-aminoquinoline under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-methoxy-1H-indol-1-yl)ethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

N-(2-(5-methoxy-1H-indol-1-yl)ethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(5-methoxy-1H-indol-1-yl)ethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with serotonin receptors, while the quinoline ring may inhibit certain enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxyindole derivatives: These compounds share the indole moiety and exhibit similar biological activities.

    Quinoline derivatives: Compounds like chloroquine and quinine share the quinoline ring and have well-known medicinal properties.

Uniqueness

N-(2-(5-methoxy-1H-indol-1-yl)ethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide is unique due to its combination of both indole and quinoline moieties, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C21H19N3O3

Molecular Weight

361.4 g/mol

IUPAC Name

N-[2-(5-methoxyindol-1-yl)ethyl]-2-oxo-1H-quinoline-4-carboxamide

InChI

InChI=1S/C21H19N3O3/c1-27-15-6-7-19-14(12-15)8-10-24(19)11-9-22-21(26)17-13-20(25)23-18-5-3-2-4-16(17)18/h2-8,10,12-13H,9,11H2,1H3,(H,22,26)(H,23,25)

InChI Key

VXRYJPPJSXKGCT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)C3=CC(=O)NC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.